2-Fluoroformycin

Description

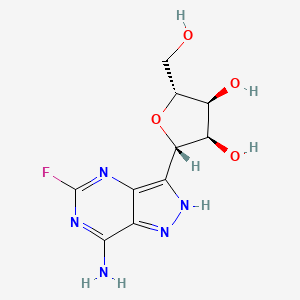

2-Fluoroformycin (chemical name: 7-amino-5-fluoro-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine) is a fluorinated analog of the nucleoside antibiotic Formycin A. Its synthesis, first reported by Secrist et al. (1983), involves introducing a fluorine atom at the 5-position of the pyrazolopyrimidine core . This modification aims to enhance metabolic stability and modulate interactions with enzymes like adenosine deaminase (ADA), a key target in anticancer and antiviral drug design. Despite its structural similarity to Formycin A, this compound exhibits distinct biochemical properties, including reduced cytotoxicity in vitro and altered enzyme kinetics .

Properties

CAS No. |

97782-08-6 |

|---|---|

Molecular Formula |

C10H12FN5O4 |

Molecular Weight |

285.23 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-(7-amino-5-fluoro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12FN5O4/c11-10-13-3-4(15-16-5(3)9(12)14-10)8-7(19)6(18)2(1-17)20-8/h2,6-8,17-19H,1H2,(H,15,16)(H2,12,13,14)/t2-,6-,7-,8+/m1/s1 |

InChI Key |

SCZVRTDJCCIOHX-UOQNBVRUSA-N |

SMILES |

C(C1C(C(C(O1)C2=C3C(=NN2)C(=NC(=N3)F)N)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=C3C(=NN2)C(=NC(=N3)F)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)C2=C3C(=NN2)C(=NC(=N3)F)N)O)O)O |

Synonyms |

2-fluoroformycin 7-amino-5-fluoro-3-(beta-ribofuranosyl)pyrazolo(4,3-d)pyrimidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Formycin A

- Structure : Lacks halogenation at the 5-position.

- Enzymatic Activity : A potent substrate for ADA, with high catalytic efficiency (low Km and high Vmax) .

- Cytotoxicity : Exhibits strong cytotoxicity in cultured cells due to rapid incorporation into RNA/DNA.

- Key Difference: The absence of a fluorine atom at the 5-position correlates with higher enzymatic turnover and greater cellular toxicity compared to this compound .

2-Aminoformycin

- Structure: Features an amino group at the 2-position instead of fluorine.

- Enzymatic Activity: Not extensively characterized in the provided evidence, but synthesis pathways suggest it is less stable than this compound .

- Cytotoxicity: Limited data available, though it was synthesized alongside this compound for comparative studies .

5-Chloroformycin A

- Structure : Chlorine substitution at the 5-position.

- Enzymatic Activity : Halogenation at this position typically reduces ADA affinity compared to Formycin A, similar to this compound .

- Cytotoxicity: Not explicitly reported in the evidence, but chloro-substituted analogs often exhibit intermediate cytotoxicity between fluorine and unmodified compounds due to electronic and steric effects .

Functional Analogues: Fluorinated Nucleosides

- Fluorouracil : A fluorinated pyrimidine analog that inhibits thymidylate synthase. Unlike this compound, it directly disrupts DNA synthesis but lacks nucleoside-based ADA interactions .

- Gemcitabine : Features fluorine at the 2′-position of the sugar moiety, enhancing resistance to enzymatic degradation. Both this compound and Gemcitabine exploit fluorine’s electronegativity to modulate pharmacokinetics, though their targets differ .

Comparative Data Table

Research Findings and Implications

- Enzyme Kinetics : this compound’s low ADA affinity (high Km/low Vmax) suggests fluorine’s steric and electronic effects hinder enzyme binding. This contrasts with Formycin A, which is rapidly metabolized by ADA, contributing to its cytotoxicity .

- Cytotoxicity Paradox : Despite poor ADA interaction, this compound’s lower cytotoxicity may stem from reduced intracellular activation or alternative metabolic pathways. This highlights the complex relationship between enzyme targeting and cellular uptake .

- Therapeutic Potential: The compound’s reduced toxicity profile warrants exploration in combination therapies, particularly with ADA inhibitors, to enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.